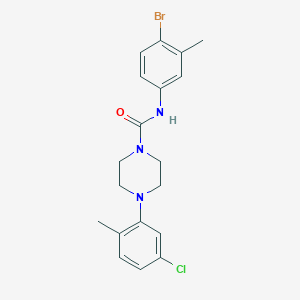

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrClN3O/c1-13-3-4-15(21)12-18(13)23-7-9-24(10-8-23)19(25)22-16-5-6-17(20)14(2)11-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKDJOLHIQERAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 4-bromo-3-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders and inflammation. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at conditions such as anxiety and depression.

Mechanism of Action

The mechanism of action typically involves the inhibition of specific receptors or enzymes associated with neurotransmitter pathways. For instance, it may act on serotonin receptors or cyclooxygenase enzymes, which are crucial in inflammatory processes.

Biological Studies

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen substituents enhances its reactivity and binding affinity to biological targets, contributing to its antimicrobial efficacy .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been evaluated against various human cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been particularly noted .

Material Science

Polymer Development

In material science, N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is utilized in the synthesis of novel polymers. These materials exhibit unique electronic and optical properties due to the compound's specific substitution pattern on the phenyl rings, which can be tailored for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Piperazine-1-carboxamide derivatives are often modified at the phenyl rings to tune solubility, stability, and target affinity. Key structural analogs and their properties are summarized below:

Table 1: Comparison of Piperazine-1-carboxamide Derivatives

Key Observations:

- Rigidity vs. Flexibility : Quinazoline-containing analogs (A32) exhibit higher melting points (>200°C) due to planar, rigid structures, whereas the target compound’s lack of fused rings may enhance conformational flexibility .

- Synthetic Yields : Suzuki coupling methods () achieve moderate-to-high yields (60–85%) for aryl-substituted analogs, suggesting scalable routes for the target compound’s synthesis .

Pharmacological and Functional Insights

- TRP Channel Modulation : BCTC () is a potent TRPV1 antagonist with analgesic properties, highlighting the role of urea/amide scaffolds in ion channel targeting .

- Insecticidal Activity : Pyrazole-carboxamide derivatives () demonstrate that chloro and methyl groups enhance insecticidal efficacy, a property that may extend to the target compound’s halogenated structure .

Biological Activity

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, a compound with potential pharmacological applications, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : CHBrClNO

- Molecular Weight : 394.72 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown efficacy against various bacterial strains, including multidrug-resistant pathogens.

Minimum Inhibitory Concentration (MIC) Data

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

| Compound C | 12.5 | 25 |

| Compound D | 6.25 | 12.5 |

The data indicates that Compound D exhibits the most potent activity, while Compound A shows the least effectiveness against tested strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Cancer Cell Line Studies

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 10 |

| Human Lung Carcinoma | 15 |

| Breast Cancer | 12 |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

The biological activity of the compound is attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific kinases and enzymes involved in cell proliferation and survival pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Research on Anticancer Properties

In a separate investigation focusing on its anticancer properties, researchers treated human breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell growth, with notable apoptosis observed at higher concentrations .

Q & A

Basic: What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide?

Answer:

The synthesis of piperazine-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

- Step 1: Preparation of substituted phenylpiperazine via nucleophilic substitution or coupling reactions using precursors like 4-bromo-3-methylaniline and 5-chloro-2-methylphenylpiperazine.

- Step 2: Carboxamide formation via coupling agents (e.g., DCC or EDC) to link the piperazine core to the carboxamide group. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity .

- Purification: Column chromatography or recrystallization is recommended to isolate the final product, with LC-MS and NMR used to confirm structural integrity .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Robust characterization requires:

- Spectroscopic Analysis:

- 1H/13C NMR: To verify substituent positions and piperazine ring conformation. For example, aromatic protons in the 6.5–7.5 ppm range and piperazine methyl groups near 2.3–3.0 ppm .

- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular weight (e.g., expected [M+H]+ ion for C19H20BrClN3O: ~428.02 Da).

- Chromatographic Methods:

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

Initial screening should focus on target-agnostic assays:

- Cytotoxicity: MTT or resazurin assays using cancer cell lines (e.g., MCF7, HCT116) to evaluate antiproliferative effects .

- Receptor Binding: Radioligand displacement assays for dopamine (D2/D3) or serotonin receptors, given structural similarities to selective ligands .

- Enzyme Inhibition: Testing against carbonic anhydrase or kinase targets, leveraging the piperazine-carboxamide scaffold’s versatility .

Advanced: How do substituent variations (e.g., bromo vs. chloro groups) impact receptor selectivity?

Answer:

Substituent positioning and electronegativity significantly modulate receptor interactions:

- Dopamine D3 vs. D2 Selectivity: Bulky substituents (e.g., bromo) at the 4-position of the phenyl ring enhance D3 selectivity by sterically hindering D2 binding. Chloro groups may reduce selectivity due to smaller size .

- Methodological Insight: Chimeric receptor studies (e.g., swapping extracellular loops between D2 and D3) can isolate binding determinants. For example, the E2 loop in D3 is critical for ligand discrimination .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay Conditions: Variations in buffer pH, temperature, or cell passage number. Standardize protocols (e.g., IC50 determination at 37°C in serum-free media).

- Compound Degradation: Assess stability via accelerated degradation studies (40°C/75% RH for 48 hours) and quantify impurities using LC-MS .

- Orthogonal Assays: Cross-validate findings using alternate methods (e.g., SPR for binding kinetics if radioligand assays show variability) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

Key modifications include:

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility, calculated via LogP (target <3.5).

- Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots (e.g., piperazine N-methylation). Block vulnerable sites with fluorine substituents .

- Bioavailability Testing: Use Caco-2 cell monolayers to predict intestinal absorption and plasma protein binding assays .

Advanced: How can computational modeling guide SAR for this compound?

Answer:

- Docking Studies: Use crystal structures of target receptors (e.g., D3R PDB: 3PBL) to predict binding poses. The carboxamide linker likely forms hydrogen bonds with Ser192/Ser196 in D3R .

- MD Simulations: Simulate ligand-receptor dynamics (50 ns trajectories) to assess conformational stability.

- QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with activity data to design derivatives .

Advanced: What analytical techniques detect and quantify degradation products during stability studies?

Answer:

- Forced Degradation: Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions.

- Detection: UPLC-PDA-MS identifies degradants (e.g., hydrolyzed carboxamide or dehalogenated products).

- Quantification: Use a validated HPLC method with a calibration curve (R² >0.999) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.